2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 392712-95-7
VCID: VC21388294
InChI: InChI=1S/C10H16N4OS/c1-13-8-11-12-10(13)16-7-9(15)14-5-3-2-4-6-14/h8H,2-7H2,1H3
SMILES: CN1C=NN=C1SCC(=O)N2CCCCC2
Molecular Formula: C10H16N4OS
Molecular Weight: 240.33g/mol

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

CAS No.: 392712-95-7

Cat. No.: VC21388294

Molecular Formula: C10H16N4OS

Molecular Weight: 240.33g/mol

* For research use only. Not for human or veterinary use.

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone - 392712-95-7

Specification

CAS No. 392712-95-7
Molecular Formula C10H16N4OS
Molecular Weight 240.33g/mol
IUPAC Name 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Standard InChI InChI=1S/C10H16N4OS/c1-13-8-11-12-10(13)16-7-9(15)14-5-3-2-4-6-14/h8H,2-7H2,1H3
Standard InChI Key PWOCWBHHKDVOPR-UHFFFAOYSA-N
SMILES CN1C=NN=C1SCC(=O)N2CCCCC2
Canonical SMILES CN1C=NN=C1SCC(=O)N2CCCCC2

Introduction

The compound 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic compound that combines a triazole ring with a piperidine moiety through a thioether linkage. This structural arrangement is significant for its potential biological activities, particularly in medicinal chemistry. Despite the lack of specific literature directly referencing this compound, its components and similar structures suggest potential applications in fields such as antimicrobial and anticancer research.

Synthesis

The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone would typically involve multi-step organic reactions. These steps might include:

  • Formation of the Triazole Moiety: Synthesis of the 4-methyl-4H-1,2,4-triazole ring.

  • Introduction of the Thioether Linkage: Attachment of the triazole to a suitable precursor via a sulfur atom.

  • Piperidine Ring Attachment: Reaction with piperidine to form the final compound.

Biological Activity

Compounds with similar structures, such as those containing triazole rings, have shown promising biological activities:

  • Antimicrobial Activity: Triazoles are known to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol synthesis in fungi.

  • Anticancer Activity: Some triazole derivatives have been studied for their potential to interfere with cellular signaling pathways in cancer cells.

Research Findings and Data

While specific data on 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is limited, related compounds provide insights into potential applications:

CompoundStructureBiological Activity
4-Methyl-4H-1,2,4-triazoleSimple Triazole RingAntifungal
1-(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidinePiperidine Linked to TriazoleAnticancer
5-(Thiophen-2-yl)-4-methyltriazoleThiophene Linked to TriazoleAntimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator